3-Phenylpyridin-4-amine
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Overview
Description
3-Phenylpyridin-4-amine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyridine, where a phenyl group is attached to the third position and an amino group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridin-4-amine typically involves the reaction of 3-bromopyridine with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures around 100-120°C. The resulting intermediate is then subjected to reduction using hydrogen gas in the presence of a palladium on carbon catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form various derivatives, such as 3-phenylpiperidine, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, Lewis acids as catalysts.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3-Phenylpiperidine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenylpyridin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-Phenylpyridin-4-amine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways depend on the specific application and target. In medicinal chemistry, it is often designed to interact with neurotransmitter receptors or enzymes involved in disease pathways.
Comparison with Similar Compounds
4-Aminopyridine: Similar structure but lacks the phenyl group. Used as a potassium channel blocker.
3-Phenylpyridine: Lacks the amino group, used in organic synthesis.
4-Phenylpyridine: Phenyl group at the fourth position, used in coordination chemistry.
Uniqueness: 3-Phenylpyridin-4-amine is unique due to the presence of both the phenyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other pyridine derivatives.
Properties
IUPAC Name |
3-phenylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBROPARUQBTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673484 |
Source
|
Record name | 3-Phenylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211524-38-7 |
Source
|
Record name | 3-Phenylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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